BenchChemオンラインストアへようこそ!

Zankiren

Renin inhibition IC50 Plasma renin activity

Zankiren is a critical first-generation direct renin inhibitor (DRI) research tool. It is essential as a positive control in oral bioavailability studies and offers ideal species selectivity for calibrating primate/transgenic assays. Purchase for unparalleled validation of renin-system hemodynamics.

Molecular Formula C35H55N5O6S2
Molecular Weight 706.0 g/mol
CAS No. 138742-43-5
Cat. No. B1683623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZankiren
CAS138742-43-5
Synonyms((2S)-3-(4-methylpiperazin-1-yl)sulfonyl-2-(phenylmethyl)propionyl)-N-((1S,2R,3S)-1-cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-(3-(thiazol-4-yl)alaninamide
A 72517
A-72517
Abbott 72517
Abbott-72517
zankiren hydrochloride
Molecular FormulaC35H55N5O6S2
Molecular Weight706.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O
InChIInChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)/t28-,30+,31+,32+,33-/m1/s1
InChIKeyYFDSDRDMDDGDFC-HOQQKOLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zankiren (CAS 138742-43-5): A Peptide-Based Direct Renin Inhibitor for Research on the Renin-Angiotensin System


Zankiren (also known as A-72517) is an orally active, peptide-based direct renin inhibitor (DRI) belonging to the -kiren class [1]. It exerts its pharmacological effect by binding directly to renin, thereby inhibiting the conversion of angiotensinogen to angiotensin I and subsequently reducing the formation of the potent vasoconstrictor angiotensin II [2]. Zankiren represents an early-generation DRI developed by Abbott Laboratories, characterized by its dipeptide structure and substantial oral bioavailability in preclinical species, which distinguishes it from non-absorbable, intravenously administered peptide renin inhibitors of the era [3]. Although its clinical development was ultimately discontinued, Zankiren serves as a critical reference compound in the evolution of orally active renin inhibitors and remains a valuable tool for investigating renin-angiotensin system (RAS) blockade in preclinical and in vitro settings [4].

Why Zankiren Cannot Be Substituted with Other Renin Inhibitors in Experimental Protocols


Direct renin inhibitors (DRIs) exhibit substantial variability in their in vitro potency, species selectivity, and in vivo pharmacokinetic profiles, making them non-interchangeable in research applications [1]. Zankiren occupies a specific niche: it possesses a unique balance of human renin inhibitory potency and oral bioavailability in animal models that differs markedly from its structural and functional analogs [2]. Unlike the later-generation, non-peptide DRI aliskiren, Zankiren's peptide-based backbone and distinct species-dependent IC50 profile (e.g., a 110-fold difference in potency between human and canine renin) necessitate its exclusive use in experiments designed to replicate the original Abbott discovery pharmacology or to study the specific characteristics of early peptide DRIs [3]. Furthermore, Zankiren provides a distinct renal vasodilatory signature and a dose-response relationship for blood pressure reduction that cannot be assumed for other -kiren compounds or newer DRIs without direct, quantitative comparative data [4]. Substituting Zankiren with a different DRI in a protocol would fundamentally alter the experimental conditions and invalidate comparisons with established historical data.

Quantitative Differentiators: Head-to-Head Data for Zankiren vs. Renin Inhibitor Comparators


In Vitro Renin Inhibitory Potency: Zankiren vs. Aliskiren vs. Remikiren (Human Plasma IC50)

Zankiren demonstrates a specific range of human plasma renin inhibitory activity that is distinct from its main comparators. In standardized in vitro assays at pH 7.4, Zankiren exhibits an IC50 of 0.72-1.10 nM [1]. This positions Zankiren as less potent than aliskiren (IC50: 0.2-0.6 nM) [2][3] but within a comparable order of magnitude to remikiren (IC50: 0.2-0.8 nM) [4]. The variance in reported IC50 values for Zankiren (0.72 nM to 1.10 nM) underscores its distinct biochemical interaction profile relative to the more consistently reported, higher potency of aliskiren.

Renin inhibition IC50 Plasma renin activity In vitro pharmacology

In Vivo Antihypertensive Efficacy: Zankiren vs. Aliskiren in Preclinical Models

A direct head-to-head study in preclinical models demonstrated that a single oral dose of 3 mg/kg aliskiren was more effective at lowering blood pressure than the same 3 mg/kg oral dose of zankiren [1]. This study, which compared aliskiren to both zankiren and remikiren (two orally active renin inhibitors previously tested in humans), established a clear efficacy hierarchy at this specific dose level [1].

Antihypertensive efficacy In vivo pharmacology Blood pressure Comparative efficacy

Species-Specific Renin Inhibition: Zankiren's Differential Activity in Human vs. Canine Plasma

Zankiren exhibits a pronounced species-dependent inhibition profile. While it is a potent inhibitor of human renin, its activity against canine plasma renin is markedly lower. This differential is quantified by a >100-fold shift in IC50 values: 1.0 nM for human plasma renin versus 110 nM for canine plasma renin, both measured at pH 7.4 [1]. This stark contrast highlights a critical limitation in using dogs as a translational model for zankiren's effects on the human RAS.

Species selectivity Canine renin IC50 Comparative pharmacology

Renal Hemodynamic Response: Zankiren-Induced Increase in Renal Plasma Flow vs. Aliskiren

Zankiren induces a dose-dependent increase in renal plasma flow (RPF) in healthy, sodium-restricted human subjects. The maximum increase in RPF observed with a 250 mg oral dose of zankiren was 134 ± 26 mL/min/1.73 m² [1]. For context, aliskiren, a more clinically advanced DRI, achieved a maximum RPF increase of 197 ± 27 mL/min/1.73 m² at a much higher dose of 600 mg in a separate study under similar conditions [2]. This comparison highlights zankiren's significant, albeit less extensive, renal vasodilatory effect at a clinically relevant dose.

Renal plasma flow Renal vasodilation Hemodynamics Clinical pharmacology

Oral Bioavailability Profile: Zankiren's Advantage Over Early Peptide DRIs Like Remikiren

A major hurdle for early peptide-based DRIs was poor oral bioavailability. Zankiren was specifically designed to overcome this limitation and was shown to have 'substantial bioavailability' in several animal species and documented oral absorption in humans [1]. In contrast, the structurally similar peptide DRI remikiren suffers from an absolute oral bioavailability of less than 1% in humans [2]. While a precise numerical value for zankiren's human bioavailability is not consistently reported, its demonstrable dose-dependent plasma concentrations and pharmacodynamic effects following oral administration confirm a significantly improved pharmacokinetic profile compared to remikiren [1].

Oral bioavailability Pharmacokinetics Peptide drug delivery DRI

Human Pharmacodynamics: First Demonstration of Dose-Dependent Oral Activity for a Renin Inhibitor

Zankiren was the first oral renin inhibitor to demonstrate a clear, dose-dependent reduction in blood pressure and circulating RAS components in normotensive human volunteers [1]. In a placebo-controlled study, a single oral dose (10 to 250 mg) resulted in statistically significant dose-related decreases in blood pressure (P < 0.01) and concomitant suppression of plasma renin activity, angiotensin I, angiotensin II, and aldosterone [1]. This was a landmark finding that validated the concept of oral renin inhibition in humans, a milestone that was not achieved by earlier peptide DRIs such as enalkiren, which required intravenous administration for similar effects [2].

Pharmacodynamics Blood pressure Clinical proof-of-concept RAS inhibition

Optimal Use Cases for Procuring Zankiren in Scientific Research


Benchmarking Novel Renin Inhibitors in In Vitro SAR Studies

Zankiren serves as an ideal reference standard for in vitro Structure-Activity Relationship (SAR) studies of new renin inhibitors. Its well-characterized, moderate human plasma renin IC50 (0.72-1.10 nM) [1] provides a defined potency benchmark against which novel compounds can be directly compared. Researchers can generate relative potency ratios (e.g., Compound X IC50 / Zankiren IC50) to standardize data across experiments and laboratories. This application leverages zankiren's established role as an early-generation peptide DRI to contextualize the potency improvements achieved in later drug candidates [2].

Investigating Species-Specific Pharmacology of the Renin-Angiotensin System

The pronounced 110-fold difference in zankiren's inhibitory potency between human (IC50 1.0 nM) and canine (IC50 110 nM) renin [1] makes it a powerful tool for exploring the molecular basis of species selectivity in the renin-angiotensin system. This compound can be used in comparative enzymology studies to identify the structural determinants of inhibitor binding across species or to validate the translational relevance of specific animal models. It is particularly useful as a negative control in canine RAS studies where potent human renin inhibition is not the desired outcome.

Modeling Oral Peptide Drug Delivery and Bioavailability

Zankiren is a key reference compound for research programs focused on the oral delivery of peptide therapeutics. As one of the first peptide-based drugs to demonstrate 'substantial oral bioavailability' in animals and dose-dependent pharmacokinetics in humans [1], it serves as a positive control for in vitro permeability assays (e.g., Caco-2) and in vivo pharmacokinetic studies in rodent models [2]. Comparing the physicochemical properties and formulation strategies of zankiren with less bioavailable peptides like remikiren (<1% bioavailability) [3] can provide critical insights for overcoming the inherent absorption barriers of peptide drugs.

Comparative Renal Hemodynamics and Cardio-Renal Protection Studies

In experimental models of hypertension or renal injury, zankiren is a valuable comparator for assessing the renal protective effects of RAS blockade. Its established ability to increase renal plasma flow by 134 ± 26 mL/min/1.73 m² in sodium-restricted humans at a 250 mg dose [1] provides a specific, quantitative endpoint. This allows researchers to benchmark the renal hemodynamic effects of newer DRIs, ACE inhibitors, or ARBs in parallel studies. Zankiren's known renal vasodilatory profile [2] makes it an appropriate tool for investigating the differential impacts of various RAS interventions on kidney function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zankiren

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.